molecular formula C10H11ClF3NO B13609816 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride

Cat. No.: B13609816
M. Wt: 253.65 g/mol
InChI Key: JQBKCTBKDWATPB-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C10H11ClF3N. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and an azetidin-3-ol moiety. This compound is often used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

The synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride typically involves the following steps:

Chemical Reactions Analysis

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the azetidine ring is replaced by other functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-14-6-9;/h1-4,14-15H,5-6H2;1H

InChI Key

JQBKCTBKDWATPB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)C(F)(F)F)O.Cl

Origin of Product

United States

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